molecular formula C14H22OS B8080708 1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene

1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene

Cat. No.: B8080708
M. Wt: 238.39 g/mol
InChI Key: BGKMUHYEOCAIPM-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene is a chemical compound listed in the PubChem database

Chemical Reactions Analysis

1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-Ethyl-4-(4-ethylsulfanylbutoxy)benzene can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

These compounds share some similarities in their chemical structure and properties but differ in their specific applications and effects.

Properties

IUPAC Name

1-ethyl-4-(4-ethylsulfanylbutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-3-13-7-9-14(10-8-13)15-11-5-6-12-16-4-2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKMUHYEOCAIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCCCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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